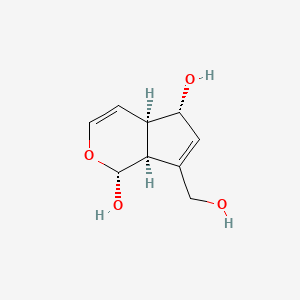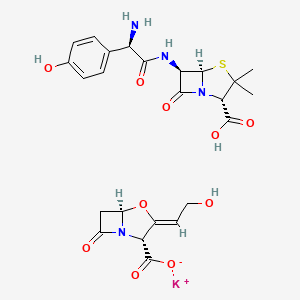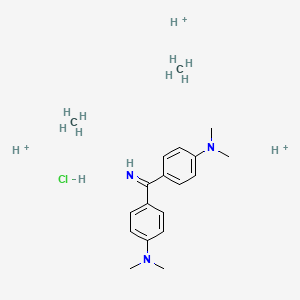
1,3-ジヨードベンゼン
概要
説明
1,3-Diiodobenzene is a halogenated benzene derivative .
Synthesis Analysis
1,3-Diiodobenzene can be synthesized through a reaction with phenylboronic acid in the presence of CuI, DABCO (1,4-diazabicyclo [2.2.2]octane), and TBAB (n -Bu 4 NBr) . Another method involves coupling with 2-methylthiophene in the presence of Ir/Ag 2 CO 3 .Molecular Structure Analysis
The molecular formula of 1,3-Diiodobenzene is C6H4I2. The average mass is 329.905 Da and the monoisotopic mass is 329.840210 Da . The crystal structures of 1,3-diiodobenzene were determined from the x-ray diffraction patterns of single crystals .Chemical Reactions Analysis
1,3-Diiodobenzene undergoes coupling with 2-methylthiophene in the presence of Ir/Ag 2 CO 3 to afford meta-linked isomer of thiophene-benzene-thiophene triad . Another notable reaction is the on-surface Ullmann coupling on Cu (111) surfaces in ultra-high vacuum (UHV) .Physical And Chemical Properties Analysis
1,3-Diiodobenzene has a melting point of 34-37 °C (lit.) and a storage temperature of 2-8°C . It is insoluble in water but soluble in hot methanol . The density is 2.47 .科学的研究の応用
有機合成
1,3-ジヨードベンゼンは、有機合成において重要な原料および中間体として使用されます . 新しい材料や医薬品の開発に貢献するさまざまな有機化合物を合成するために使用できます。
医薬品
製薬業界では、1,3-ジヨードベンゼンはさまざまな薬物の合成における中間体として使用されます . その独特の化学構造は、創薬および開発に使用される複雑な分子を作成するために活用できます。
農薬
1,3-ジヨードベンゼンは、農薬の製造にも応用されています . これは、農業慣行に不可欠な殺虫剤、除草剤、その他の化学物質を合成するために使用できます。
染料
この化合物は、染料の製造に使用されています . その化学的特性により、他の物質と結合して、さまざまな色合いの染料を作成できます。
材料科学
1,3-ジヨードベンゼンは、新しい材料の合成のために材料科学の分野で使用されています . 複雑な構造を形成する能力は、高度な材料の開発において貴重なリソースとなっています。
表面科学
表面科学では、1,3-ジヨードベンゼンは超高真空 (UHV) で Cu(111) 表面で研究されてきました . Cu(111) 表面での 1,3-ジヨードベンゼンのウルマンカップリングにより、非常に均一な反応生成物の予想外の秩序だった配置が明らかになりました .
作用機序
Target of Action
1,3-Diiodobenzene is a halogenated benzene derivative . It primarily targets phenylboronic acid in the presence of CuI, DABCO (1,4-diazabicyclo[2.2.2]octane), and TBAB (n-Bu 4 NBr) . The role of these targets is to facilitate the coupling reaction of 1,3-Diiodobenzene with other compounds such as 2-methylthiophene .
Mode of Action
The compound interacts with its targets through a coupling reaction. Specifically, 1,3-Diiodobenzene undergoes coupling with 2-methylthiophene in the presence of Ir/Ag 2 CO 3 . This interaction results in the formation of a meta-linked isomer of the thiophene-benzene-thiophene triad .
Biochemical Pathways
The primary biochemical pathway affected by 1,3-Diiodobenzene is the Ullmann coupling pathway . This pathway involves the dissociation of weakly bonded halogen substituents, which remain chemisorbed on the surface. The generated surface-stabilized radicals then diffuse and couple through C–C bond formation into covalent nanostructures . The downstream effects of this pathway include the formation of complex organic structures, which can be used in various applications, including the synthesis of pharmaceuticals and agrochemicals .
Result of Action
The molecular result of 1,3-Diiodobenzene’s action is the formation of a meta-linked isomer of the thiophene-benzene-thiophene triad . On a cellular level, this could potentially lead to various effects depending on the specific application of the compound.
Action Environment
The action of 1,3-Diiodobenzene is influenced by environmental factors such as temperature and the presence of other compounds. For instance, the coupling reaction of 1,3-Diiodobenzene with 2-methylthiophene requires the presence of Ir/Ag 2 CO 3 . Additionally, the compound is sensitive to light and should be stored in cool, dry conditions . These factors can influence the compound’s action, efficacy, and stability.
Safety and Hazards
生化学分析
Biochemical Properties
It has been shown to undergo coupling reactions with other organic compounds . These reactions could potentially involve interactions with enzymes, proteins, and other biomolecules, but specific interactions have not been reported in the literature.
Molecular Mechanism
It is known to participate in coupling reactions with other organic compounds , which could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specific molecular mechanisms have not been reported.
特性
IUPAC Name |
1,3-diiodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4I2/c7-5-2-1-3-6(8)4-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPQFQUXAJOWNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060811 | |
| Record name | Benzene, 1,3-diiodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
626-00-6 | |
| Record name | 1,3-Diiodobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=626-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,3-diiodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626006 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,3-diiodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1,3-diiodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-diiodobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.929 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-Diiodobenzene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EYA3RT2SVY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![3-[[2-[4-Phenyl-3-(trifluoromethyl)phenyl]-1-benzothiophen-5-yl]methylamino]propanoic acid](/img/structure/B1666138.png)
